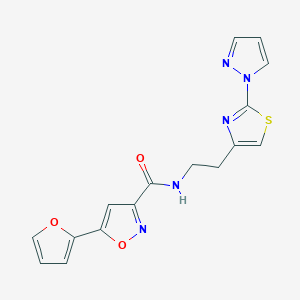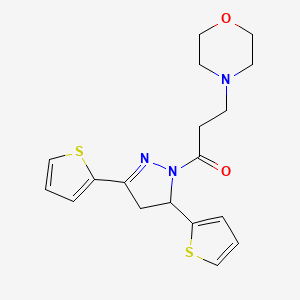![molecular formula C7H6BrN3S B2869296 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1370007-54-7](/img/structure/B2869296.png)
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” is a chemical compound that is part of the pyrrolo[2,1-f][1,2,4]triazine class . This class of compounds is known for its potential in cancer therapy, specifically in kinase inhibition . Kinase inhibitors are a type of targeted therapy that focuses on specific proteins or enzymes that are dysregulated in cancer . This compound is used in the preparation of N-Heterocyclic compounds for pharmaceutical use, including as anticancer agents and PRMT5 inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through various methods . One such method involves the Cu (II)-promoted cyclization of N-aminopyrroles with aryl aldehydes upon heating in DMSO . The process is accelerated by electron-donating groups of aryl aldehyde compared to electron-withdrawing substituents .Molecular Structure Analysis
The molecular formula of “this compound” is C7H6BrN3S . Its InChI Code is 1S/C7H6BrN3S/c1-12-7-5-2-3-6 (8)11 (5)10-4-9-7/h2-4H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 244.11 . It is a white to yellow solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthetic Methodology and Chemical Reactivity
7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine derivatives have been synthesized and evaluated for various applications, including as intermediates in the production of more complex molecules. For instance, the synthesis and biological evaluation of pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides have shown potential cytotoxic activity against various cancer cell lines, highlighting the structural variations' impact on biological activity (Qingfeng Li et al., 2018). Furthermore, the development of new synthetic methodologies has enabled the efficient production of the pyrrolo[2,1-f][1,2,4]triazine core, crucial for the synthesis of antiviral drugs like remdesivir, showcasing the compound's role in facilitating scalable and safe pharmaceutical manufacturing processes (Sarabindu Roy et al., 2021).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, this compound derivatives have been utilized as key intermediates in the discovery and development of new drugs. For example, derivatives have been explored as potent inhibitors of vascular endothelial growth factor receptor-2 kinase, demonstrating significant preclinical in vivo activity in human tumor xenograft models, which is critical for the development of therapies against solid tumors (R. Bhide et al., 2006). This highlights the compound's potential in creating novel therapeutics for cancer treatment.
Material Science and Electrochemical Applications
Moreover, the electrochemical properties of derivatives of pyrrolo[2,1-f][1,2,4]triazine have been studied, leading to applications in material science, particularly in the development of electrochromic devices. A study involving the synthesis of a new monomer for electrochromic applications demonstrates the versatility and potential of pyrrolo[2,1-f][1,2,4]triazine derivatives in creating materials with desirable optical and electronic properties (M. Ak et al., 2006).
Safety and Hazards
The safety information available indicates that “7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves and eye protection . If the compound comes into contact with the eyes, rinse cautiously with water for several minutes .
Future Directions
The future directions for “7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” and similar compounds are promising. They are being explored for their potential in cancer therapy, specifically in kinase inhibition . As of 2021, the FDA has approved 65 small molecule protein kinase inhibitors, most of them for cancer therapy . The development of kinase inhibitors containing the pyrrolo[2,1-f][1,2,4]triazine scaffold is an area of active research .
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine are kinases , which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules . In particular, this compound has been found to interact with the fibroblast growth factor receptors (FGFR) , a family of tyrosine receptor kinases .
Mode of Action
This compound acts by inhibiting the activity of its target kinases . By binding to these enzymes, it prevents them from catalyzing the phosphorylation of other proteins, thereby disrupting the signaling pathways that they regulate .
Biochemical Pathways
The inhibition of kinase activity by this compound affects multiple biochemical pathways. For instance, FGFRs regulate the fundamental process of cell development . Therefore, the inhibition of these receptors can disrupt normal cell growth and division, potentially leading to the death of cancer cells .
Pharmacokinetics
It’s known that the compound is a white to yellow solid, with a molecular weight of 24411, and it should be stored at 2-8°C .
Result of Action
The result of the action of this compound is the disruption of normal cell signaling pathways, which can lead to the death of cancer cells . This makes it a promising candidate for use in targeted cancer therapies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . .
properties
IUPAC Name |
7-bromo-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-5-2-3-6(8)11(5)10-4-9-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVWNYDVMCWRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NN2C1=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide](/img/structure/B2869218.png)
![5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine;hydrochloride](/img/structure/B2869219.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2869220.png)
![N-(2,4-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2869221.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2869224.png)

![1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2869226.png)


![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2869231.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2869234.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide](/img/structure/B2869236.png)